(trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate
Description
“(trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate” is a pyrrolidine-based dicarboxylate derivative featuring:
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,4S)-4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(2,3)23-15(21)19-8-11(12(9-19)14(20)22-4)10-7-18-6-5-13(10)17/h5-7,11-12H,8-9H2,1-4H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCBYFOBIDCTEV-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)C(=O)OC)C2=C(C=CN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116441 | |
| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4R)-4-(4-chloro-3-pyridinyl)-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-10-1 | |
| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4R)-4-(4-chloro-3-pyridinyl)-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,4R)-4-(4-chloro-3-pyridinyl)-1,3-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101116441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows these key stages:
- Construction of the pyrrolidine core with appropriate stereochemistry (trans-racemic mixture)
- Introduction of the tert-butyl and methyl ester protecting groups at positions 1 and 3 of the pyrrolidine ring
- Functionalization at the 4-position with a 4-chloropyridin-3-yl substituent via cross-coupling or nucleophilic substitution reactions
Preparation of the Pyrrolidine Core
The pyrrolidine ring is typically synthesized via cyclization reactions starting from appropriate amino acid derivatives or via ring-closing methodologies involving substituted precursors.
Cyclization Approach: Starting from amino acid esters such as N-Boc-protected amino acids, intramolecular nucleophilic substitution or reductive amination can be employed to form the pyrrolidine ring with control over stereochemistry.
Stereochemical Control: The trans-racemic configuration is achieved by controlling reaction conditions such as temperature, solvent, and base used during cyclization to favor the trans isomer. Chiral auxiliaries or catalysts may be employed, but in racemic synthesis, a mixture of enantiomers is accepted.
Introduction of tert-Butyl and Methyl Ester Groups
The ester groups at positions 1 and 3 are introduced using standard esterification and protecting group strategies:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Protection of amine with tert-butyl carbamate (Boc) | Di-tert-butyl dicarbonate (Boc2O), dichloromethane, 20°C, inert atmosphere, 2-12 hours | Formation of tert-butyl carbamate protecting group at nitrogen |
| Methyl ester formation at C-3 | Reaction with methyl chloroformate or methylation reagents under basic conditions | Methyl ester group introduced selectively at position 3 |
Functionalization at the 4-Position with 4-Chloropyridin-3-yl Group
The 4-position substitution with the 4-chloropyridin-3-yl group is achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions:
Nucleophilic Aromatic Substitution: The pyrrolidine intermediate bearing a suitable leaving group at the 4-position (e.g., halide or triflate) can be reacted with 4-chloropyridin-3-yl nucleophiles under basic conditions.
Cross-Coupling Reactions: Suzuki or Buchwald-Hartwig coupling methods using palladium catalysts allow for the attachment of the 4-chloropyridin-3-yl moiety to the pyrrolidine ring.
Representative Experimental Procedure
A typical preparation sequence might include:
Reaction Conditions and Yields Summary
Analytical Characterization
NMR Spectroscopy: 1H NMR confirms the presence of tert-butyl group (singlet ~1.4 ppm), methyl ester (singlet ~3.7 ppm), and aromatic protons of the chloropyridinyl group (multiplets 7-9 ppm).
Mass Spectrometry: LC-MS shows molecular ion peaks consistent with the expected molecular weight of the compound, confirming successful synthesis.
Chirality: The product is obtained as a racemic mixture of trans isomers, confirmed by chiral HPLC or optical rotation measurements.
Research Findings and Optimization Notes
The Boc protection step is critical for stability and selectivity during subsequent functionalization.
Reaction under inert atmosphere (nitrogen or argon) prevents oxidation and side reactions, improving yield and purity.
Use of polar aprotic solvents like DMF or THF facilitates coupling reactions and esterifications.
Temperature control (20°C for protection; 60-80°C for coupling) balances reaction rates and minimizes by-products.
Purification by reverse-phase chromatography is effective for isolating the racemic trans isomer.
Chemical Reactions Analysis
Types of Reactions
(trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloropyridinyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to known pharmacological agents suggests it may interact with neurotransmitter systems.
Case Study : A study published in a peer-reviewed journal explored the compound's efficacy in modulating GABAergic activity, which is crucial for conditions such as anxiety and epilepsy. Results indicated that the compound exhibited promising anxiolytic properties in animal models, warranting further investigation into its mechanism of action.
Antimicrobial Activity
Research has also focused on the antimicrobial properties of (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate. Preliminary studies suggest that it may possess activity against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Agricultural Chemistry
In agricultural research, the compound has been evaluated for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth has been a focal point.
Case Study : A field trial demonstrated that formulations containing this compound significantly reduced pest populations while being environmentally benign compared to traditional pesticides.
Mechanism of Action
The mechanism of action of (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The target compound is compared to analogs with modifications in:
Pyridine ring substituents (position and type of halogen, alkyl, or functional groups).
Ester groups (tert-butyl vs. other alkyl esters).
Additional functional groups (e.g., hydroxymethyl, pivalamido).
Comparative Analysis
Table 1: Structural and Functional Comparison
Impact of Structural Differences
Pyridine Substituents: Chloro vs. Fluoro: The target’s 4-chloro group (electron-withdrawing) contrasts with 2-fluoro in HB615 (), which may enhance metabolic resistance due to stronger C-F bonds . Methyl and Bromine: The 5-methyl group in CAS 1228070-72-1 increases lipophilicity, while bromine in Catalog p.
Ester Groups :
- tert-butyl vs. Ethyl : Ethyl esters (e.g., 6d in ) are more prone to hydrolysis than tert-butyl, impacting in vivo stability .
Functional Groups: Hydroxymethyl (Catalog p. 180): Introduces hydrogen-bonding capability, improving aqueous solubility compared to the target’s non-polar chloro group . Pivalamido (Catalog p. 156): Bulky substituent reduces enzymatic degradation but may limit membrane permeability .
Research Implications
- Drug Design : The target’s 4-chloro pyridine and tert-butyl ester balance lipophilicity and stability, making it suitable for central nervous system targets .
- Synthetic Utility : Analogs with bromine or fluorine (e.g., HB613, ) are valuable intermediates for further functionalization via Suzuki-Miyaura couplings .
- Biological Activity : Compounds with hydroxymethyl groups (Catalog p. 180) may exhibit improved solubility for in vitro assays, while methyl/chloro derivatives (CAS 1228070-72-1) are better suited for in vivo studies due to enhanced stability .
Biological Activity
(trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, featuring a pyrrolidine ring and a chlorinated pyridine moiety, suggests possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₃ClN₂O₄
- Molecular Weight : 354.83 g/mol
- CAS Number : 1228070-72-1
- Structure : The compound features a tert-butyl group and a chloropyridine substituent on the pyrrolidine core, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, pyrrolidine derivatives have been studied for their ability to inhibit enzymes like acetylcholinesterase, which is critical in neurotransmission.
- Receptor Modulation : The presence of the chlorinated pyridine ring suggests potential interactions with various receptors, including those involved in neurotransmission and inflammation.
- Antioxidant Activity : Similar compounds have shown antioxidant properties, which can protect cells from oxidative stress and may have implications in neuroprotection and anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase | |
| Receptor Interaction | Modulates neurotransmitter receptors | |
| Antioxidant Properties | Reduces oxidative stress |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds reduced cell death and apoptosis markers significantly, suggesting a protective effect against neurodegeneration.
Case Study 2: Antimicrobial Activity
In another research project, the antimicrobial properties of this compound were evaluated against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Q & A
Q. What synthetic methodologies are recommended for preparing (trans-Racemic)-1-tert-butyl 3-methyl 4-(4-chloropyridin-3-yl)pyrrolidine-1,3-dicarboxylate?
The synthesis of this compound can be approached via multi-step routes involving pyrrolidine ring formation, tert-butyl and methyl ester protections, and regioselective chloropyridine substitution. Key steps include:
- Phosphorylation or coupling reactions (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate analogs, as in ) using [^31]P NMR to monitor intermediates.
- Steric protection strategies : tert-butyl groups are introduced via carbamate formation under mild conditions (0–20°C) using triethylamine and dichloromethane as solvents, as seen in analogous tert-butyl pyrrolidine syntheses .
- Chromatographic purification (e.g., silica gel chromatography) to isolate racemic mixtures, with yields influenced by reaction temperature and steric hindrance from the tert-butyl group .
Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?
- Nuclear Magnetic Resonance (NMR) : Use [^1H]/[^13C NMR] to confirm regiochemistry of the 4-chloropyridin-3-yl substituent and distinguish trans-configuration via coupling constants (e.g., J values for axial vs. equatorial protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (M.W. ~354–393 g/mol, based on analogs in –2) and detect isotopic patterns for chlorine .
- Chiral HPLC : Resolve racemic mixtures using chiral stationary phases, though separation efficiency may vary due to steric bulk from the tert-butyl group .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in chloropyridine substitution. ICReDD’s approach () uses reaction path searches to identify low-energy intermediates .
- Machine Learning (ML) : Train models on existing pyridine derivative datasets (e.g., –2, 4, 6) to predict optimal reaction conditions (e.g., solvent, temperature) for maximizing yield .
Q. What strategies address contradictions in spectroscopic data during racemic mixture analysis?
- Rotamer Analysis : If [^1H NMR] shows split signals (e.g., for methyl ester protons), attribute this to restricted rotation from steric hindrance between tert-butyl and chloropyridinyl groups, as observed in tert-butyl pyrrolidine analogs .
- Dynamic NMR Experiments : Vary temperatures to coalesce split peaks and calculate rotational energy barriers, confirming structural rigidity .
Q. How can stereochemical inversion or epimerization be minimized during synthesis?
- Low-Temperature Protocols : Conduct coupling reactions at 0–20°C to prevent thermal racemization, as demonstrated in tert-butyl carbamate syntheses .
- Protecting Group Selection : Use tert-butyl esters (vs. benzyl) for enhanced steric protection against nucleophilic attack at the pyrrolidine nitrogen .
Q. What mechanistic insights explain side-product formation in chloropyridine coupling reactions?
- Competitive Aromatic Substitution : The 4-chloropyridin-3-yl group may undergo undesired nucleophilic displacement at the C4 position. Monitor byproducts via LC-MS and adjust electrophilicity of the pyrrolidine precursor .
- Steric Effects : Bulkier reagents (e.g., tert-butyl groups) reduce side reactions by hindering access to reactive sites, as seen in similar dihydropyridine systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
